SOS1 Degradation Potency in A549 KRAS-Mutant Lung Cancer Cells: PROTAC SOS1 Degrader-10 Achieves 113-Fold Lower DC50 Than LHF418
In A549 lung adenocarcinoma cells (KRAS G12S), PROTAC SOS1 degrader-10 (compound 11o) induces SOS1 degradation with a DC50 of 1.85 nM [1]. By contrast, the SOS1 PROTAC degrader LHF418, which also utilizes a CRBN-recruiting mechanism, exhibits a DC50 of 209.4 nM in the same A549 cell line [2]. This represents a 113-fold greater degradation potency for degrader-10. Both measurements were obtained via Western blot analysis after 24-hour treatment, and degradation in both cases was confirmed to be CRBN- and proteasome-dependent [1][2].
| Evidence Dimension | SOS1 degradation DC50 in A549 cells |
|---|---|
| Target Compound Data | DC50 = 1.85 nM |
| Comparator Or Baseline | LHF418: DC50 = 209.4 nM |
| Quantified Difference | 113-fold lower DC50 (1.85 nM vs 209.4 nM) |
| Conditions | Western blot; A549 KRAS G12S lung adenocarcinoma cells; 24 h treatment; CRBN- and proteasome-dependent |
Why This Matters
A 113-fold improvement in DC50 directly translates to requiring substantially lower compound concentration to achieve equivalent SOS1 degradation, reducing the risk of off-target effects at higher concentrations and enabling more robust target engagement in cellular assays.
- [1] Wang K, Zhou Z, Ma X, et al. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor. Bioorg Med Chem Lett. 2024 Jul 15;107:129780. doi:10.1016/j.bmcl.2024.129780. PMID: 38714262. View Source
- [2] Li H, Chai M, Chen Y, Zhou F, Ren X, Xu J, Wang J, Wang Z, Huang W. Discovery of LHF418 as a new potent SOS1 PROTAC degrader. Bioorg Med Chem. 2024 Apr 1;103:117661. doi:10.1016/j.bmc.2024.117661. PMID: 38489998. View Source
